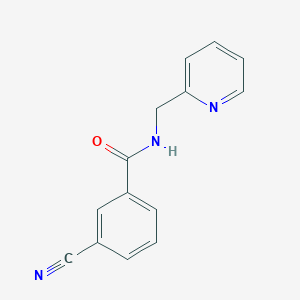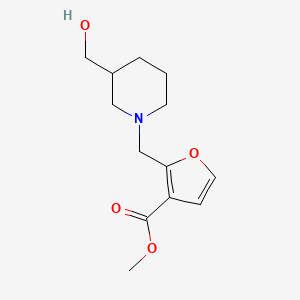
3-Chloro-1-methoxyphenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-methoxyphenazine is a phenazine derivative with the molecular formula C13H9ClN2O. Phenazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant activities
Preparation Methods
The synthesis of 3-Chloro-1-methoxyphenazine can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzenes with appropriate chlorinated and methoxylated precursors . The reaction conditions typically include the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or methanol . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-Chloro-1-methoxyphenazine undergoes various chemical reactions, including:
Scientific Research Applications
3-Chloro-1-methoxyphenazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-1-methoxyphenazine involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, including DNA, proteins, and lipids . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
3-Chloro-1-methoxyphenazine can be compared with other phenazine derivatives, such as:
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial properties.
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: An antituberculosis agent used as a prototype for developing new antimicrobial drugs.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenazine derivatives .
Properties
Molecular Formula |
C13H9ClN2O |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
3-chloro-1-methoxyphenazine |
InChI |
InChI=1S/C13H9ClN2O/c1-17-12-7-8(14)6-11-13(12)16-10-5-3-2-4-9(10)15-11/h2-7H,1H3 |
InChI Key |
QEOCQOBRRNLPSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=NC3=CC=CC=C3N=C12)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14901517.png)









![7-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14901582.png)
![[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14901586.png)
